molecular formula C13H16ClFN2OS B1396970 [2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1332531-07-3

[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Cat. No.: B1396970
CAS No.: 1332531-07-3
M. Wt: 302.8 g/mol
InChI Key: WSJYPYWLCPARHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by its unique structural features and chemical designation. The compound is formally identified by the Chemical Abstracts Service number 1332531-07-3, providing definitive chemical registry recognition within scientific databases. The systematic nomenclature reflects the compound's intricate molecular architecture, specifically indicating the presence of a 4-fluorophenyl ethyl chain connected via an amine linkage to a methoxy-substituted thiazole ring system.

The molecular structure encompasses several distinct functional components that contribute to its overall chemical identity. The fluorophenyl ethyl portion consists of a phenyl ring substituted with fluorine at the para position, attached to a two-carbon ethyl chain. This aromatic fluorinated segment connects through an amine nitrogen to a methylamine group that bridges to the thiazole heterocycle. The thiazole ring itself bears a methoxy substituent at the 2-position, creating a complex molecular framework with multiple reactive sites and electronic properties.

Chemical characterization data reveals specific molecular parameters that define the compound's identity. The molecular formula C₁₃H₁₆ClFN₂OS indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one fluorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 302.80 grams per mole places this compound within the typical range for small molecule pharmaceutical intermediates and research compounds.

Table 1: Fundamental Chemical Properties

Property Value Reference
Chemical Abstracts Service Number 1332531-07-3
Molecular Formula C₁₃H₁₆ClFN₂OS
Molecular Weight 302.80 g/mol
Simplified Molecular-Input Line-Entry System COC1=NC=C(S1)CNCCC2=CC=C(C=C2)F.Cl
International Chemical Identifier InChI=1S/C13H15FN2OS.ClH/c1-17-13-16-9-12(18-13)8-15-7-6-10-2-4-11(14)5-3-10;/h2-5,9,15H,6-8H2,1H3;1H

Historical Development in Thiazole-Based Compound Research

The historical development of thiazole-based compounds traces back to foundational discoveries in heterocyclic chemistry during the late nineteenth century. Thiazole itself was first discovered through the pioneering work of Arthur Hantzsch and his collaborators, who developed systematic approaches to synthesizing five-membered heterocycles containing both sulfur and nitrogen atoms. The initial synthesis methods established by Hantzsch involved the reaction of α-haloketones with thiourea or thioamides, creating the fundamental framework that would later evolve into more sophisticated synthetic strategies.

The Cook-Heilbron thiazole synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L Levy, marked a significant advancement in the field of thiazole chemistry by enabling the formation of 5-aminothiazoles through chemical reactions of α-aminonitriles with various sulfur-containing reagents. This synthetic methodology represented one of the first examples of 5-aminothiazole synthesis with significant yield and diversity in scope, establishing thiazole derivatives as valuable synthetic intermediates for pharmaceutical and chemical research applications.

Throughout the twentieth century, thiazole derivatives gained recognition for their diverse biological activities and synthetic versatility. Research efforts focused on exploring the structure-activity relationships of thiazole-containing compounds, leading to the development of numerous pharmaceutical agents incorporating thiazole moieties. The electron-donating sulfur atom and electron-accepting nitrogen atom within the thiazole ring create unique electronic properties that facilitate interactions with biological targets, making thiazole derivatives particularly attractive for medicinal chemistry applications.

Modern research in thiazole chemistry has expanded to include sophisticated synthetic methodologies and advanced characterization techniques. The development of compounds like this compound represents the culmination of decades of research in heterocyclic chemistry, combining traditional thiazole synthesis principles with contemporary fluorinated aromatic chemistry. These advanced compounds demonstrate the evolution of thiazole research from simple heterocycle synthesis to complex multi-functional molecular architectures designed for specific research applications.

Table 2: Historical Milestones in Thiazole Research

Year Discovery/Development Significance Reference
1880s Initial thiazole synthesis by Hantzsch First systematic approach to thiazole formation
1947 Cook-Heilbron synthesis development Advanced methodology for 5-aminothiazole synthesis
1990s-2000s Expansion of thiazole biological activity research Recognition of diverse therapeutic potentials
2000s-Present Development of complex thiazole derivatives Advanced molecular architectures for research applications

Position Within Heterocyclic Chemistry Frameworks

This compound occupies a distinctive position within the broader framework of heterocyclic chemistry, specifically within the thiazole subfamily of five-membered heteroaromatic compounds. Thiazole derivatives belong to the azole family of heterocycles, which includes structurally related compounds such as imidazoles and oxazoles, all characterized by five-membered rings containing multiple heteroatoms. The unique combination of sulfur and nitrogen atoms in the thiazole ring system creates specific electronic and chemical properties that distinguish these compounds from other heterocyclic frameworks.

The aromatic character of the thiazole ring system contributes significantly to the compound's position within heterocyclic chemistry. The thiazole ring exhibits planar geometry with significant π-electron delocalization, satisfying Huckel's rule for aromaticity with six π-electrons derived from the conjugated system. This aromaticity is evidenced by characteristic nuclear magnetic resonance spectroscopy chemical shifts, with ring protons appearing between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects typical of aromatic systems.

Within the specific context of thiazole chemistry, this compound represents an advanced synthetic target incorporating multiple functional modifications. The compound combines traditional thiazole core structure with fluorinated aromatic substitution and methoxy functionalization, creating a sophisticated molecular architecture that demonstrates the versatility of thiazole chemistry. The presence of the fluorine atom introduces electron-withdrawing effects that modify the electronic properties of the aromatic system, while the methoxy group provides electron-donating characteristics that influence the reactivity of the thiazole ring.

The compound's structural complexity positions it among contemporary research compounds designed for specific applications in medicinal chemistry and organic synthesis. The combination of thiazole heterocycle with fluorinated aromatic systems represents a modern approach to drug design and chemical biology research, where specific structural modifications are incorporated to optimize molecular properties for particular research objectives. This sophisticated molecular design reflects the evolution of heterocyclic chemistry from simple ring synthesis to complex molecular architectures tailored for specific scientific applications.

Table 3: Heterocyclic Classification Framework

Classification Level Category Characteristics Reference
Ring Size Five-membered Contains five atoms in the ring system
Heteroatom Content Diheteroatomic Contains sulfur and nitrogen heteroatoms
Aromatic Character Aromatic heterocycle Exhibits π-electron delocalization and aromatic properties
Azole Subfamily Thiazole Specific sulfur-nitrogen heterocycle arrangement
Substitution Pattern Polysubstituted Multiple functional group modifications

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2OS.ClH/c1-17-13-16-9-12(18-13)8-15-7-6-10-2-4-11(14)5-3-10;/h2-5,9,15H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJYPYWLCPARHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)CNCCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fl

Biological Activity

[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride, with the CAS number 937662-89-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a fluorophenyl moiety, which are often associated with various biological activities. Its chemical structure can be represented as follows:

C13H15ClFN2O2S\text{C}_{13}\text{H}_{15}\text{ClF}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain adrenergic receptors, which are implicated in various physiological processes such as cardiovascular regulation and neurotransmission.

  • Adrenergic Receptor Modulation : Research indicates that compounds with similar structures can exhibit significant antagonistic activity at alpha-adrenergic receptors. This may lead to effects on blood pressure regulation and heart rate modulation .
  • Antitumor Activity : Some studies have indicated that compounds containing thiazole rings can demonstrate cytotoxic effects against cancer cell lines. For instance, related compounds have shown to induce apoptosis in prostate cancer cells through modulation of specific receptor expressions .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Antitumor EffectsSulforhodamine B assay on PC-3 cellsInduced apoptosis at low micromolar concentrations
Study 2Adrenergic Receptor AntagonismBinding affinity assaysHigh affinity for alpha1D and alpha1B receptors
Study 3Neurotransmitter InteractionIn vitro receptor assaysModulated norepinephrine-induced responses in neuronal cultures

Case Study 1: Antitumor Activity

In a study involving prostate cancer cells (PC-3), the compound demonstrated significant antitumor activity. The sulforhodamine B assay revealed that it could reduce cell viability at concentrations lower than those typically required for standard chemotherapeutics. The mechanism was linked to the downregulation of alpha1D and alpha1B adrenergic receptors, leading to increased apoptosis rates in treated cells .

Case Study 2: Cardiovascular Implications

Another study explored the cardiovascular effects of related thiazole derivatives. It was found that these compounds could effectively lower blood pressure in hypertensive models by antagonizing adrenergic receptors, suggesting potential therapeutic applications in managing hypertension .

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound may exhibit potential pharmacological effects due to its structural motifs. The thiazole moiety is often associated with various biological activities, including antimicrobial and anticancer properties. Studies have shown thiazole derivatives to interact with multiple biological targets, making them candidates for drug development.

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Compounds that contain both phenyl and thiazole groups have been investigated for their ability to modulate neurotransmitter systems. For instance, derivatives of similar structures have been found to influence serotonin and dopamine receptors, which are crucial in treating mood disorders and neurodegenerative diseases.

Antimicrobial Activity

Thiazole derivatives are widely studied for their antimicrobial properties. Preliminary studies suggest that [2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride may possess activity against various bacterial strains. This could be particularly relevant in the development of new antibiotics amidst rising antibiotic resistance.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of compounds containing thiazole rings. The findings suggested that these compounds could reduce oxidative stress in neuronal cells, pointing towards their potential use in neurodegenerative conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives are analyzed below, focusing on substituent variations, pharmacological relevance, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity/Applications Key Differences vs. Target Compound References
N-[(2-Ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride Ethoxy (C₂H₅O) group replaces methoxy (CH₃O) on thiazole; otherwise identical Not reported (structural analog) Ethoxy group may alter metabolic stability
4-Amino-2-methyl-5-phenylthiazole Hydrochloride Phenyl and methyl groups on thiazole; lacks fluorophenethyl chain Antifungal/antibacterial potential (thiazole class) Absence of fluorophenyl and methoxy groups
{[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine hydrochloride Isoxazole ring replaces thiazole; retains fluorophenyl group CNS-targeting (inference from fluorophenyl motif) Heterocycle substitution (isoxazole vs. thiazole)
Pruvanserin Hydrochloride Piperazine core with fluorophenyl and indole groups; unrelated heterocycle Insomnia, depression (5-HT₂A receptor antagonist) Different core structure; shared fluorophenyl motif
[(2-Methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride Parent amine of the target compound; lacks fluorophenethyl chain Intermediate in synthesis Missing fluorophenyl substituent

Key Observations

Heterocycle Impact: Thiazole derivatives (e.g., 4-Amino-2-methyl-5-phenylthiazole) often exhibit antimicrobial activity , whereas isoxazole analogs (e.g., {[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine) may target CNS receptors due to fluorophenyl bioisosterism . The target compound’s thiazole-methoxy group could enhance metabolic stability compared to ethoxy analogs .

Structural Flexibility : Substitution at the thiazole 2-position (methoxy vs. ethoxy) allows tuning of lipophilicity and electronic effects, influencing bioavailability .

Pharmacokinetic Considerations

  • The hydrochloride salt improves aqueous solubility, critical for oral or injectable formulations.
  • Thiazole rings generally exhibit moderate metabolic resistance compared to triazoles or imidazoles .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing [2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride?

Methodological Answer:
The synthesis typically involves:

  • Nucleophilic substitution to introduce the 4-fluorophenyl ethyl group, using reagents like 2-(4-fluorophenyl)ethylamine under basic conditions .
  • Cyclization reactions for thiazole ring formation. For example, cyclizing thiourea intermediates with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form the 2-methoxy-1,3-thiazole core .
  • Salt formation with hydrochloric acid to yield the hydrochloride derivative, confirmed via elemental analysis and mass spectrometry .

Advanced: How can crystallographic data resolve stereochemical ambiguities in this compound?

Methodological Answer:

  • X-ray crystallography using programs like SHELXL ( ) is critical. For hydrochloride salts, hydrogen bonding between the amine and chloride ions stabilizes the crystal lattice, aiding structure determination.
  • Flack parameter analysis ( ) helps distinguish enantiomers in non-centrosymmetric crystals. Values close to 0 or 1 indicate absolute configuration, while values near 0.5 suggest racemic twinning.
  • Validation tools (e.g., PLATON) check for missed symmetry or disorder in the thiazole or fluorophenyl groups .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR spectroscopy identifies functional groups (e.g., N–H stretches in amines, C–O–C in methoxy groups) .
  • ¹H/¹³C NMR resolves the thiazole proton environment (e.g., deshielded protons at C-4/C-5) and fluorophenyl aromatic splitting patterns .
  • Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation pathways, especially for the hydrochloride salt .

Advanced: What challenges arise in optimizing the synthetic yield of the thiazole ring?

Methodological Answer:

  • Reagent selection : POCl₃ efficiently dehydrates thiourea intermediates but requires strict moisture control. Alternatives like Burgess reagent may reduce side reactions .
  • Reaction monitoring : TLC or in-situ IR tracks cyclization progress. Unreacted starting materials can form byproducts via over-oxidation or dimerization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via column chromatography .

Pharmacological: How can researchers identify biological targets for this compound?

Methodological Answer:

  • Receptor binding assays : Structural analogs like SSR125543A (a CRF1 antagonist; ) suggest screening against GPCRs or ion channels. Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity .
  • In vitro functional assays : Measure cAMP inhibition (for CRF1-like targets) or calcium flux in transfected cell lines (e.g., HEK293) .
  • Docking studies : Molecular modeling with software like AutoDock predicts interactions with conserved residues in target binding pockets .

Advanced: How should researchers refine crystal structures of hydrochloride salts using SHELXL?

Methodological Answer:

  • Hydrogen placement : Use HFIX commands to model N–H⋯Cl hydrogen bonds. For disordered Cl⁻ ions, apply PART commands with occupancy refinement .
  • Thermal parameters : Anisotropic refinement for non-H atoms, while isotropic refinement suffices for H atoms. Use SIMU and DELU restraints to handle thiazole ring rigidity .
  • Validation : Check ADPs for outliers and analyze R-factor convergence (Δ < 0.05 between R₁ and wR₂) .

Basic: What are the best practices for purity analysis of this compound?

Methodological Answer:

  • HPLC-UV/ELSD : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to separate the hydrochloride salt from unreacted amines or thiazole precursors .
  • Elemental analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .
  • Melting point consistency : Compare observed mp with literature to detect polymorphic impurities .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay standardization : Normalize data using reference compounds (e.g., SSR125543A for CRF1 assays) and validate cell line receptor expression via qPCR .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies. Conflicting results may stem from differences in cell permeability (logP) or metabolic stability .
  • Counter-screening : Test off-target activity against related receptors (e.g., CRF2α, serotonin receptors) to rule out non-specific effects .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves and goggles to avoid skin/eye contact with the hydrochloride salt, which may cause irritation .
  • Ventilation : Synthesize in a fume hood due to volatile reagents (e.g., POCl₃) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can computational methods predict the compound’s metabolic stability?

Methodological Answer:

  • CYP450 metabolism prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor identify vulnerable sites (e.g., methoxy or fluorophenyl groups) to oxidation .
  • In silico clearance models : Use hepatocyte clearance data from analogs to estimate hepatic extraction ratios. Adjust logD (octanol/water) to optimize solubility .
  • Metabolite identification : Simulate Phase I/II metabolism with GLORY or MetaSite to prioritize in vitro microsomal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.